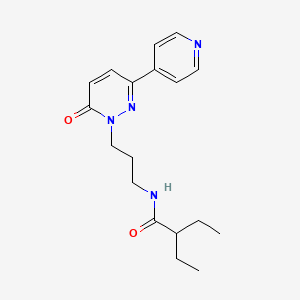

2-ethyl-N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)butanamide

Description

Properties

IUPAC Name |

2-ethyl-N-[3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)propyl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O2/c1-3-14(4-2)18(24)20-10-5-13-22-17(23)7-6-16(21-22)15-8-11-19-12-9-15/h6-9,11-12,14H,3-5,10,13H2,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVWSTQYVVJPRNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NCCCN1C(=O)C=CC(=N1)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-ethyl-N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)butanamide , identified by its CAS number 1021108-94-0, is a pyridazinone derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its mechanisms, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 328.4 g/mol. The structure features a pyridazinone core, which is known for its diverse pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₃N₃O |

| Molecular Weight | 328.4 g/mol |

| CAS Number | 1021108-94-0 |

The biological activity of this compound primarily stems from its ability to interact with various biological targets. Research indicates that it may function as an inhibitor of certain enzymes or receptors involved in disease pathways, particularly those related to inflammation and cancer.

Inhibition of PDE4

One notable mechanism is the inhibition of phosphodiesterase type 4 (PDE4), an enzyme implicated in inflammatory responses. Inhibitors of PDE4 have been shown to reduce the levels of pro-inflammatory cytokines, making them potential candidates for treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Case Studies

- Anti-Cancer Activity : In a study involving xenograft models, compounds similar to this compound demonstrated significant anti-tumor efficacy. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells while sparing normal cells .

- Neuroprotective Effects : Another study highlighted the neuroprotective properties of pyridazinone derivatives in models of neurodegenerative diseases. The compounds exhibited the ability to inhibit oxidative stress and inflammation in neuronal cells, suggesting a potential role in treating conditions like Alzheimer's disease .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest that it has favorable absorption and distribution characteristics, with moderate bioavailability observed in animal models.

Table 2: Pharmacokinetic Data

| Parameter | Value |

|---|---|

| Bioavailability | Moderate |

| Half-life | ~4 hours |

| Metabolism | Hepatic |

Research Findings

Recent investigations have focused on optimizing the structure of pyridazinone derivatives to enhance their selectivity and potency against specific targets. Structure-activity relationship (SAR) studies have revealed critical modifications that improve efficacy while minimizing off-target effects .

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

- Anti-inflammatory agents : Targeting chronic inflammatory diseases.

- Oncology : As a potential treatment for various cancers.

- Neuroprotection : For conditions such as Alzheimer's and Parkinson's diseases.

Scientific Research Applications

Pharmacological Activities

Research indicates that derivatives of pyridazinones exhibit various pharmacological properties, including anti-inflammatory and anti-cancer activities. The specific compound has been studied for its potential as a phosphodiesterase 4 (PDE4) inhibitor, which could be beneficial in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) due to its ability to reduce inflammation .

Synthesis and Development

The synthesis of this compound can be achieved through multicomponent reactions, which enhance efficiency in drug development processes. These methods allow for the rapid assembly of complex molecules, making them valuable in high-throughput screening environments . The compound's synthesis under eco-friendly conditions further aligns with modern pharmaceutical practices aimed at sustainability .

Case Studies

Several studies have documented the efficacy of similar pyridazinone derivatives:

- A study highlighted the use of pyridazinone compounds in the development of novel anti-cancer agents, demonstrating significant cytotoxic effects against various cancer cell lines .

- Another investigation focused on the anti-inflammatory properties of related compounds, showing promising results in reducing markers of inflammation in animal models .

Q & A

Q. Basic Research Focus

- 2D NMR (COSY, HSQC) : Assign proton-proton coupling and heteronuclear correlations to distinguish pyridazinone and pyridyl protons .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C20H25N4O2) and rule out isotopic impurities .

- X-ray Crystallography : Resolve stereochemical uncertainties in the pyridazinone-propylbutanamide linkage, if single crystals are obtainable .

How can computational methods predict the compound’s reactivity and guide experimental synthesis?

Q. Advanced Research Focus

- Quantum Chemical Calculations (DFT) : Simulate reaction pathways (e.g., pyridazinone cyclization) to identify transition states and energetically favorable conditions .

- Molecular Dynamics (MD) : Model solvent effects on reaction kinetics (e.g., ethanol vs. acetonitrile) .

- In Silico Retrosynthesis Tools : Propose viable precursors using databases like PubChem or Reaxys .

How should researchers address discrepancies between theoretical and experimental spectral data?

Advanced Research Focus

Contradictions may arise from tautomerism, solvent effects, or impurities:

- Tautomer Analysis : Compare computed NMR shifts (via DFT) for pyridazinone keto-enol forms with experimental data .

- Solvent Correction : Use computational tools (e.g., COSMO-RS) to adjust predicted chemical shifts for solvent polarity .

- Orthogonal Validation : Cross-check with IR (carbonyl stretches) and UV-Vis (π→π* transitions in pyridazinone) .

What methodologies are recommended for evaluating the compound’s biological activity in vitro?

Q. Advanced Research Focus

- Target Selection : Prioritize kinases or enzymes with pyridazinone-binding pockets, based on structural analogs .

- Assay Design : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity.

- Control Experiments : Include positive controls (e.g., known inhibitors) and assess cytotoxicity in HEK293 or HepG2 cells .

How can structure-activity relationship (SAR) studies improve the compound’s bioactivity?

Q. Advanced Research Focus

- Derivatization : Modify the ethylbutanamide chain (e.g., branching, halogenation) to enhance lipophilicity or target binding .

- Pyridyl Substitution : Introduce electron-withdrawing groups (e.g., -CF3) to the pyridin-4-yl moiety to modulate electronic effects .

- Pharmacokinetic Profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 monolayers .

What strategies mitigate challenges in scaling up synthesis from milligram to gram quantities?

Q. Advanced Research Focus

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progression in real time .

- Purification Optimization : Transition from column chromatography to recrystallization or countercurrent distribution for cost efficiency .

- Byproduct Management : Characterize side products via LC-MS and adjust stoichiometry to suppress their formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.